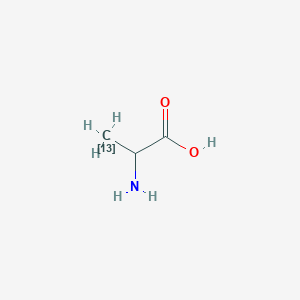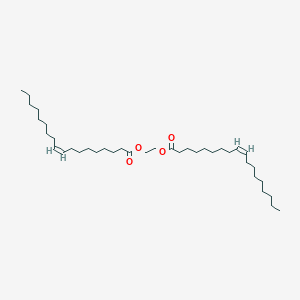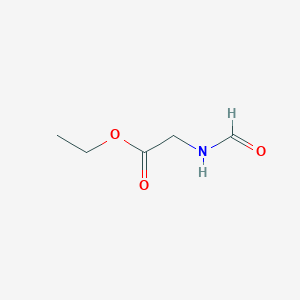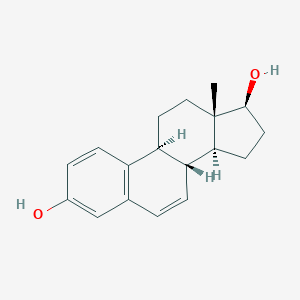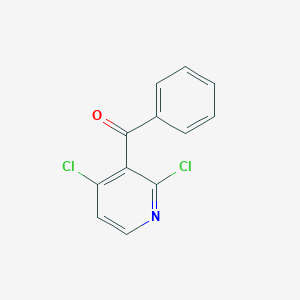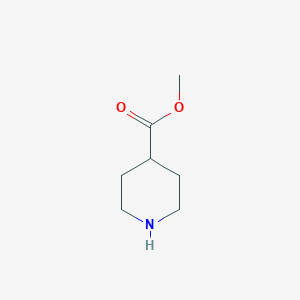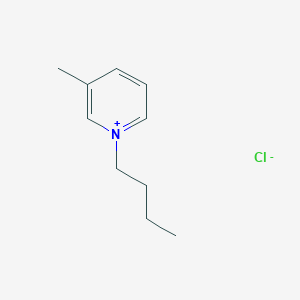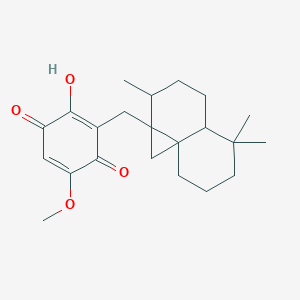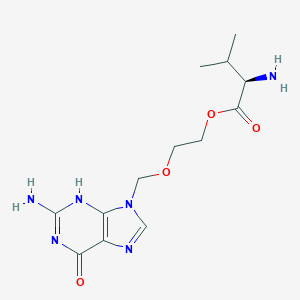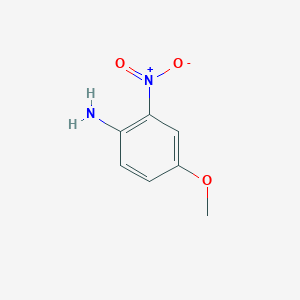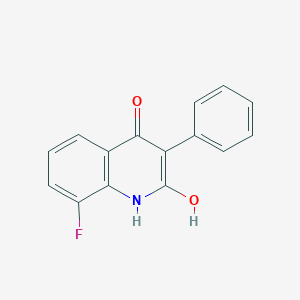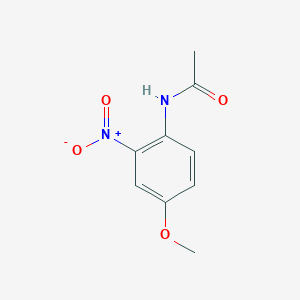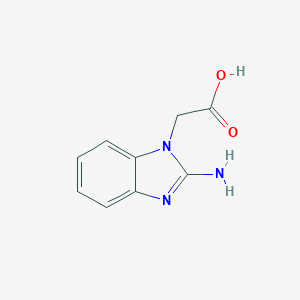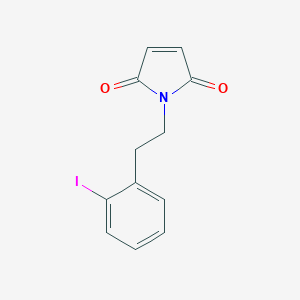
N-(4-Iodophenethyl)maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Iodophenethyl)maleimide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a maleimide derivative and is used extensively in bioconjugation and protein labeling. It is also used in the synthesis of fluorescent probes and imaging agents.
Mecanismo De Acción
The mechanism of action of N-(4-Iodophenethyl)maleimide involves the reaction of the maleimide group with thiol groups present in proteins. This reaction forms a covalent bond between the maleimide group and the thiol group, resulting in the selective labeling of the protein.
Efectos Bioquímicos Y Fisiológicos
N-(4-Iodophenethyl)maleimide does not have any significant biochemical or physiological effects. It is a non-toxic compound that is well-tolerated by biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(4-Iodophenethyl)maleimide in lab experiments include its ability to selectively label proteins, its high yield and purity, and its non-toxic nature. However, the limitations of using this compound include its high cost and the need for specialized equipment for its synthesis.
Direcciones Futuras
There are several future directions for research involving N-(4-Iodophenethyl)maleimide. These include the development of new labeling techniques that can improve the specificity and sensitivity of protein labeling, the synthesis of new fluorescent probes and imaging agents, and the development of biosensors that can detect specific proteins in complex biological samples.
In conclusion, N-(4-Iodophenethyl)maleimide is a valuable compound in scientific research due to its ability to selectively label proteins. Its unique properties make it a useful tool in the development of new imaging agents, biosensors, and labeling techniques. Further research is needed to fully explore the potential of this compound in biological applications.
Métodos De Síntesis
The synthesis of N-(4-Iodophenethyl)maleimide involves the reaction of maleimide with 4-iodophenethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The product is obtained in high yield and purity through simple purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
N-(4-Iodophenethyl)maleimide is widely used in scientific research due to its ability to selectively label proteins. It is used in the synthesis of fluorescent probes and imaging agents that can be used to visualize biological processes. It is also used in the development of biosensors that can detect specific proteins in biological samples.
Propiedades
Número CAS |
136947-30-3 |
|---|---|
Nombre del producto |
N-(4-Iodophenethyl)maleimide |
Fórmula molecular |
C12H10INO2 |
Peso molecular |
327.12 g/mol |
Nombre IUPAC |
1-[2-(2-iodophenyl)ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H10INO2/c13-10-4-2-1-3-9(10)7-8-14-11(15)5-6-12(14)16/h1-6H,7-8H2 |
Clave InChI |
BBHWVOAAMFIUKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCN2C(=O)C=CC2=O)I |
SMILES canónico |
C1=CC=C(C(=C1)CCN2C(=O)C=CC2=O)I |
Sinónimos |
IPEM N-(4-iodophenethyl)maleimide N-(4-iodophenethyl)maleimide, 125I-labeled N-(p-(125I)-iodophenethyl)maleimide N-(p-iodophenethyl)maleimide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



